![molecular formula C26H24N2O5S B2985473 2-[3-(苯磺酰基)-6-乙氧基-4-氧代喹啉-1-基]-N-(3-甲基苯基)乙酰胺 CAS No. 866725-42-0](/img/structure/B2985473.png)
2-[3-(苯磺酰基)-6-乙氧基-4-氧代喹啉-1-基]-N-(3-甲基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoline derivatives, such as the compound , involves numerous synthetic routes due to its wide range of biological and pharmacological activities . The quinoline ring, a key component of this compound, can be synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a quinoline nucleus, which is an aromatic nitrogen-containing heterocyclic compound . This nucleus is a privileged scaffold that appears as an important construction motif for the development of new drugs .科学研究应用
Antitubercular Agent Development
This compound has potential use in the development of new antitubercular agents. Tuberculosis (TB) remains a significant global health challenge, and the emergence of drug-resistant strains has intensified the need for novel therapeutic agents. Derivatives of quinoline, such as the compound , can be synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The sulfonyl and quinolinyl groups present in the compound may contribute to its activity by interacting with bacterial proteins and inhibiting their function .
Cancer Research
Quinoline derivatives have been explored for their anticancer properties. The structural features of this compound, including the benzenesulfonyl and ethoxy groups, may allow it to interact with cancer cell receptors or enzymes, potentially leading to the development of new chemotherapeutic agents. Research into the cytotoxicity and mechanism of action of such compounds can provide valuable insights into their potential as cancer treatments .
Medicinal Chemistry
In medicinal chemistry, the compound’s structure could be used as a scaffold for the synthesis of a variety of biologically active molecules. Its complex structure allows for multiple points of functionalization, which can be exploited to create derivatives with diverse pharmacological activities. This versatility makes it a valuable starting point for the design of new drugs .
Enzyme Inhibition Studies
The compound’s ability to act as an enzyme inhibitor can be studied to understand its potential therapeutic applications. By binding to the active sites of enzymes, it could inhibit their activity, which is a common strategy in drug development for treating various diseases, including metabolic disorders and infections .
Pharmacokinetic and ADME Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent. Research can be conducted to determine its bioavailability, half-life, and metabolism pathways, which are essential parameters for successful drug development .
Chemical Biology
In chemical biology, the compound can be used to study the interaction between small molecules and biological systems. It can serve as a tool to probe biological pathways, identify new drug targets, and understand the molecular basis of diseases. The compound’s unique structure may allow it to bind selectively to specific proteins or nucleic acids, providing insights into their function .
属性
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-3-33-20-12-13-23-22(15-20)26(30)24(34(31,32)21-10-5-4-6-11-21)16-28(23)17-25(29)27-19-9-7-8-18(2)14-19/h4-16H,3,17H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJHNHYADMOHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

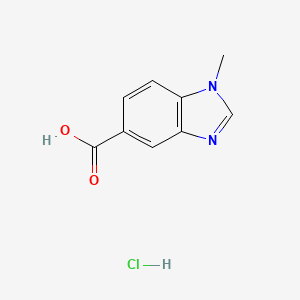
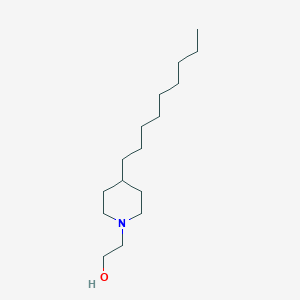
![2-{5-[(2-amino-2-oxoethyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(thien-2-ylmethyl)acetamide](/img/structure/B2985395.png)
![N-(3,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2985396.png)
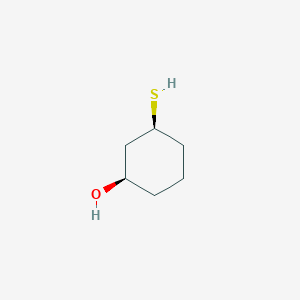
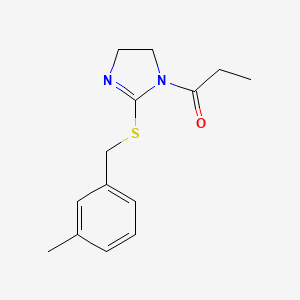
![(3S)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2985399.png)
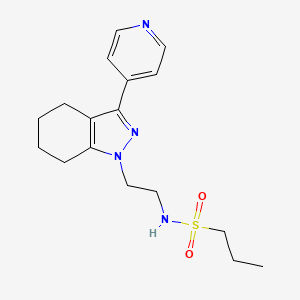
![1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B2985404.png)
![1,7-dimethyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985406.png)
![N-cyclopentyl-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2985407.png)

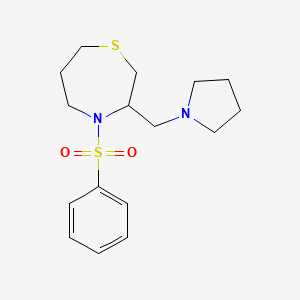
![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2985412.png)